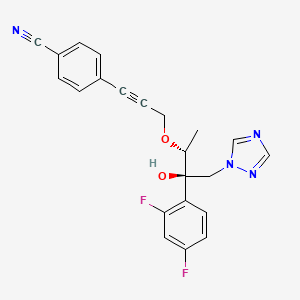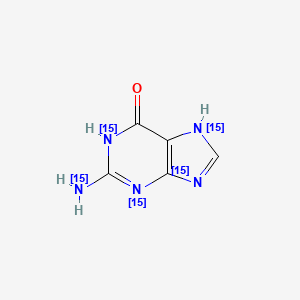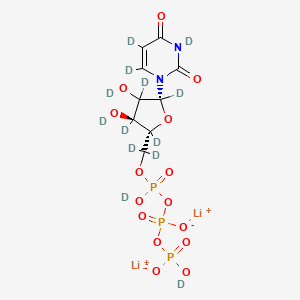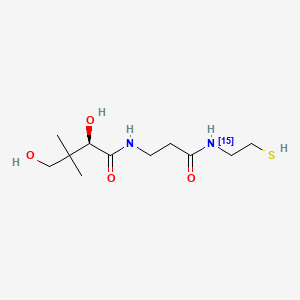
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FSC231 involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with ethyl chloroformate to yield the final product, (E)-Ethyl-2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate .
Industrial Production Methods: While specific industrial production methods for FSC231 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions and esterification. The process is scalable and can be adapted for large-scale production using batch or continuous flow reactors .
Analyse Chemischer Reaktionen
Reaktionstypen: FSC231 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Cyano- und Carbamathgruppen. Es kann auch an Additionsreaktionen an der α,β-ungesättigten Nitrilgruppe teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Typischerweise beinhalten sie Nucleophile wie Amine oder Thiole unter milden Bedingungen.
Additionsreaktionen: Können mit Nucleophilen wie Wasser oder Alkoholen in Gegenwart eines Katalysators auftreten.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen vom jeweiligen verwendeten Nucleophil ab. Beispielsweise kann die Reaktion mit einem Amin ein Amidderivat ergeben, während die Reaktion mit einem Alkohol einen Ester erzeugen kann .
4. Wissenschaftliche Forschungsanwendungen
FSC231 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaft: Wird verwendet, um die Rolle von PICK1 in der synaptischen Plastizität und Neuroprotektion zu untersuchen.
Pharmakologie: Wurde auf sein Potenzial untersucht, Neurotransmittersysteme zu modulieren und seine Auswirkungen auf Sucht- und Schmerzwege.
Zellbiologie: Wird zur Erforschung der Mechanismen von Protein-Protein-Interaktionen unter Beteiligung von PDZ-Domänen verwendet.
Arzneimittelverabreichung: Wird in Liposomen eingekapselt, um eine gezielte Abgabe an bestimmte Gewebe zu ermöglichen und so seine therapeutische Wirksamkeit zu verbessern.
5. Wirkmechanismus
FSC231 übt seine Wirkung aus, indem es selektiv die PDZ-Domäne von PICK1 hemmt. Diese Hemmung stört die Interaktion zwischen PICK1 und seinen Bindungspartnern, wie z. B. der GluA2-Untereinheit von AMPA-Rezeptoren. Durch die Verhinderung dieser Interaktion trägt FSC231 dazu bei, die Stabilität und die Oberflächenexpression von GluA2-haltigen AMPA-Rezeptoren zu erhalten, wodurch Neuronen vor Excitotoxizität geschützt und die synaptische Plastizität gefördert wird .
Ähnliche Verbindungen:
PDZ-Domänen-Inhibitoren: Andere Verbindungen, die PDZ-Domänen hemmen, umfassen Peptide und kleine Moleküle, die auf verschiedene PDZ-haltige Proteine abzielen.
Neuroprotektive Mittel: Verbindungen wie Memantin und Riluzol bieten ebenfalls Neuroprotektion durch verschiedene Mechanismen.
Einzigartigkeit von FSC231: FSC231 ist einzigartig in seiner selektiven Hemmung der PICK1-PDZ-Domäne, die nicht häufig von anderen neuroprotektiven Mitteln angegriffen wird. Diese Spezifität ermöglicht eine gezielte Modulation der synaptischen Plastizität und Neuroprotektion, ohne andere PDZ-Domänen-haltige Proteine zu beeinflussen .
Wissenschaftliche Forschungsanwendungen
FSC231 has a wide range of applications in scientific research:
Neuroscience: Used to study the role of PICK1 in synaptic plasticity and neuroprotection.
Pharmacology: Investigated for its potential to modulate neurotransmitter systems and its effects on addiction and pain pathways.
Cell Biology: Utilized to explore the mechanisms of protein-protein interactions involving PDZ domains.
Drug Delivery: Encapsulated in liposomes for targeted delivery to specific tissues, enhancing its therapeutic efficacy.
Wirkmechanismus
FSC231 exerts its effects by selectively inhibiting the PDZ domain of PICK1. This inhibition disrupts the interaction between PICK1 and its binding partners, such as the GluA2 subunit of AMPA receptors. By preventing this interaction, FSC231 helps maintain the stability and surface expression of GluA2-containing AMPA receptors, thereby protecting neurons from excitotoxicity and promoting synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
PDZ Domain Inhibitors: Other compounds that inhibit PDZ domains include peptides and small molecules targeting different PDZ-containing proteins.
Neuroprotective Agents: Compounds like memantine and riluzole also offer neuroprotection through different mechanisms.
Uniqueness of FSC231: FSC231 is unique in its selective inhibition of the PICK1 PDZ domain, which is not commonly targeted by other neuroprotective agents. This specificity allows for targeted modulation of synaptic plasticity and neuroprotection without affecting other PDZ domain-containing proteins .
Eigenschaften
Molekularformel |
C13H10Cl2N2O3 |
|---|---|
Molekulargewicht |
313.13 g/mol |
IUPAC-Name |
ethyl N-[(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)17-12(18)9(7-16)5-8-3-4-10(14)11(15)6-8/h3-6H,2H2,1H3,(H,17,18,19)/b9-5+ |
InChI-Schlüssel |
MDFDJDSQTKNBQU-WEVVVXLNSA-N |
Isomerische SMILES |
CCOC(=O)NC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N |
Kanonische SMILES |
CCOC(=O)NC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)



![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
